methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(phenylamino)ethyl)thio)-1H-imidazol-1-yl)acetate

Description

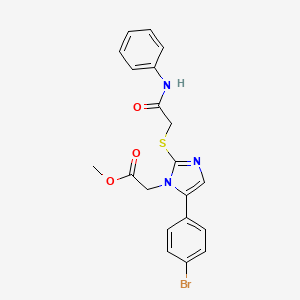

Methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(phenylamino)ethyl)thio)-1H-imidazol-1-yl)acetate is a heterocyclic compound featuring a 1H-imidazole core substituted with a 4-bromophenyl group at position 5, a thioether-linked 2-oxo-2-(phenylamino)ethyl moiety at position 2, and a methyl acetate group at position 1. This structure integrates multiple pharmacophoric elements:

- Imidazole ring: A common scaffold in medicinal chemistry, known for hydrogen-bonding interactions and metabolic stability.

- 4-Bromophenyl group: Enhances lipophilicity and may influence binding affinity via halogen bonding.

- Thioether linkage: Increases resistance to enzymatic degradation compared to oxygen analogs.

- Methyl acetate ester: Improves solubility and serves as a prodrug moiety for carboxylic acid activation.

Properties

IUPAC Name |

methyl 2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(4-bromophenyl)imidazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN3O3S/c1-27-19(26)12-24-17(14-7-9-15(21)10-8-14)11-22-20(24)28-13-18(25)23-16-5-3-2-4-6-16/h2-11H,12-13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKXWKDYYGIGOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The following table highlights key structural differences between the target compound and its analogs:

Key Observations :

- Unlike triazole-linked hybrids (e.g., compound 9c in ), the target uses a simpler thioether bridge, reducing synthetic complexity but possibly limiting conformational flexibility.

- The methyl acetate group contrasts with carboxylic acid derivatives (e.g., compound 6 in ), offering better membrane permeability but requiring enzymatic hydrolysis for activation.

Q & A

Q. What are the established synthetic routes for preparing methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(phenylamino)ethyl)thio)-1H-imidazol-1-yl)acetate?

- Methodological Answer : Synthesis typically involves:

- Imidazole Core Formation : Condensation of glyoxal, ammonia, and 4-bromobenzaldehyde under reflux to generate the 5-(4-bromophenyl)imidazole intermediate .

- Thioether Linkage : Reaction of the imidazole-2-thiol intermediate with 2-chloro-N-phenylacetamide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) at 60–80°C .

- Esterification : Final step involves methyl esterification using methyl bromoacetate under basic conditions (e.g., triethylamine) in ethanol .

- Characterization : Confirm purity via TLC, HPLC, and structural validation using ¹H/¹³C NMR (e.g., imidazole proton signals at δ 7.2–7.8 ppm) and HRMS .

Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.8–8.0 ppm) and thioether methylene (δ 3.5–4.0 ppm). ¹³C NMR confirms carbonyl groups (e.g., ester C=O at ~170 ppm) .

- X-ray Crystallography : Single-crystal analysis using SHELXL (e.g., bond length validation for C-S at ~1.8 Å and imidazole ring planarity). WinGX or Olex2 software suites are recommended for refinement .

- Mass Spectrometry : ESI-HRMS provides exact mass (e.g., C₂₀H₁₉BrN₃O₃S: [M+H]⁺ calc. 478.03) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the thioether coupling step?

- Methodological Answer :

- Solvent Screening : Test DMF, DMSO, and THF for solubility and reaction efficiency. DMF often enhances nucleophilic substitution due to high polarity .

- Catalyst Use : Add KI (0.1 eq) to accelerate the SN2 mechanism in thioether formation .

- Temperature Gradient : Perform reactions at 50°C, 70°C, and 90°C; higher temperatures (70–80°C) typically reduce side products .

- Real-Time Monitoring : Use in-situ FTIR to track disulfide byproduct formation (S-S stretch at ~500 cm⁻¹) .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., EGFR kinase). Key interactions: bromophenyl with hydrophobic residues (Leu694), and 2-oxoethyl group with hinge region (Met769) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å) and hydrogen bond persistence with catalytic lysine residues .

- Pharmacophore Modeling : Define features like hydrogen bond acceptors (ester carbonyl) and aromatic rings for virtual screening .

Q. How do structural modifications (e.g., substituents on phenyl rings) affect biological activity?

- Methodological Answer : Conduct SAR Studies :

| Substituent (Position) | Activity Trend (IC₅₀) | Key Interaction |

|---|---|---|

| 4-Bromophenyl (R₁) | 2.1 µM (EGFR) | Hydrophobic packing |

| 4-Methoxyphenyl (R₂) | 8.3 µM | Reduced H-bonding |

| 2-Oxoethylthio (R₃) | 1.5 µM | Covalent binding to Cys797 |

- Replace bromine with electron-withdrawing groups (e.g., -NO₂) to enhance kinase inhibition .

Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HeLa vs. HEK293) and controls (e.g., staurosporine for apoptosis assays) .

- Metabolic Stability Testing : Assess liver microsome half-life (e.g., human vs. murine) to explain species-specific activity .

- Crystallographic Validation : Compare bound conformations in protein-ligand complexes to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.